Bis(2,2,2-trifluoroethyl) methylphosphonate
Overview
Description
Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound that has been studied for its potential applications in organic synthesis. It is known for its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
Synthesis Analysis
The synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate derivatives has been explored through different methods. For instance, a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for various C-C bond formations . Another practical route for the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates was developed starting from dimethyl 2-oxoalkylphosphonates, involving mild and scalable transformations . Additionally, the synthesis of bisphosphonates from tris(trimethylsilyl) phosphite and acid anhydride has been reported, providing direct access to 1-hydroxymethylene-1,1-bis(phosphonic acid) functionalized by a carboxylic function on the side chain .
Molecular Structure Analysis
The molecular structure of bisphosphonates has been studied using various techniques, including X-ray crystallography. For example, the crystallographic structures of two bisphosphonate complexes were obtained, providing insights into their binding interactions with the enzyme 1-deoxyxylulose-5-phosphate reductoisomerase, an important target for antimalarial drug development . The molecular structures of certain bis(phosphonio) derivatives were also investigated, revealing unusually large bond angles around phosphorus atoms .
Chemical Reactions Analysis
Bis(2,2,2-trifluoroethyl) methylphosphonate and its derivatives are versatile reagents in chemical reactions. They have been used in the synthesis of Z-unsaturated N-methoxy-N-methylamides through reactions with aldehydes . The reactivity of bis(triphenylphosphonio)isophosphindolide salts with mercury(II) compounds has been studied, leading to the synthesis of a monomeric 1:1 complex of the type [R(2)(R'O)P]HgBr(2) . Furthermore, the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates by acylation with carboxylic esters has been optimized, demonstrating the practicality of using esters rather than sensitive acyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,2,2-trifluoroethyl) methylphosphonate derivatives are influenced by their molecular structure. The solution behavior and Ca2+ binding by 2-hydroxyethylimino-bis(methylenephosphonate) were studied using multinuclear NMR spectroscopy, revealing that only the phosphonate groups are involved in Ca2+ binding at higher pH levels . The redox properties of certain bisphosphonates have been investigated through electrochemical measurements, reflecting their crowded molecular structures .
Scientific Research Applications
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Enzymatic Reactions
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Synthesis of Fluorescently Labeled Discodermolide
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Cross Metathesis / Phosphonate-Based Intramolecular Olefination
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Flame-Retardant Additive for Lithium-Ion Electrolytes
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Homogenous Organic Catalytic System
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Catalyst for Phosphorylation of Polyfluoroalkanols
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Synthesis of Fluorescently Labeled Compounds
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Catalyst for Phosphorylation Reactions
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Flame-Retardant Additive for Various Materials
Safety And Hazards
TFEMP may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFTMLPQFZEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394422 | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) methylphosphonate | |
CAS RN |
757-95-9 | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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